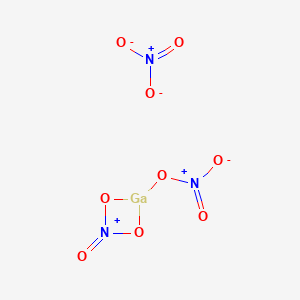

(2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitrate;nitrate

描述

(2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitrate; nitrate is a heterocyclic organic compound featuring a fused dioxaza-galletidin ring system with a ketone group at the 2-position and dual nitrate counterions. The compound’s stability and reactivity are influenced by the electron-withdrawing nitrate groups and the strained dioxaza ring, which may enhance its solubility in polar solvents compared to non-nitrated analogs .

属性

IUPAC Name |

gallium;trinitrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ga.3NO3/c;3*2-1(3)4/q+3;3*-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPZKNULDCNCBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ga+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GaN3O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0043923 | |

| Record name | Gallium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gallium nitrate appears as white crystals. (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | GALLIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20429 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Very soluble (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | GALLIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20429 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

13494-90-1 | |

| Record name | GALLIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20429 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Gallium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013494901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallium nitrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05260 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitric acid, gallium salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gallium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gallium trinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GALLIUM NITRATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2V2R4W9TQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

230 °F (decomposes) (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | GALLIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20429 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

准备方法

Cyclization of Aldehyde and Amine Precursors

A plausible route involves the condensation of a bifunctional aldehyde with a nitrogen-containing precursor. For example, glycerol derivatives—such as glycerol carbonate—serve as common starting materials for oxygen-nitrogen heterocycles. Oxidation of glycerol carbonate using N-oxide-mediated methods (e.g., TEMPO/NaBr in acetone) generates intermediates like 2-oxo-1,3-dioxolane-4-carboxylic acid. Adapting this approach, substituting the carboxylic acid group with an amine-containing moiety could facilitate the formation of the dioxazagalletidin ring.

Reaction Conditions

Ring-Closing Metathesis

Transition metal-catalyzed ring-closing metathesis represents an alternative strategy. Ruthenium-based catalysts (e.g., Grubbs catalyst) could mediate the cyclization of diene precursors containing both oxygen and nitrogen atoms. This method is particularly effective for constructing strained rings but requires careful optimization to avoid side reactions.

Introduction of the nitrate group is critical for achieving the final compound’s electronic and steric properties. Nitration can occur via electrophilic substitution or through the reaction of pre-formed nitrate salts.

Electrophilic Nitration

Electrophilic nitration agents, such as nitric acid (HNO₃) mixed with sulfuric acid (H₂SO₄), could target electron-rich positions on the dioxazagalletidin ring. However, the ring’s oxo and nitrogen groups may direct nitration to specific sites, necessitating regioselective control.

Optimized Parameters

-

Nitrating Agent : Fuming HNO₃ (90–100%)

-

Temperature : 0–5°C (to minimize decomposition)

-

Reaction Time : 2–4 hours

-

Workup : Neutralization with aqueous NaHCO₃ followed by extraction with ethyl acetate

Salt Formation with Nitric Acid

An alternative pathway involves protonating the heterocycle’s nitrogen atom with nitric acid, followed by precipitation of the nitrate salt. This method is advantageous for improving solubility and stability.

Procedure

-

Dissolve the dioxazagalletidin base in anhydrous dichloromethane.

-

Add concentrated HNO₃ dropwise at 0°C.

-

Stir for 1 hour, then concentrate under reduced pressure.

-

Recrystallize from ethanol/water to isolate the nitrate salt.

Purification and Characterization

Chromatographic Techniques

-

Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (10–50%) removes unreacted starting materials and byproducts.

-

HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) achieve >95% purity.

Spectroscopic Analysis

-

¹H NMR (400 MHz, DMSO-d₆): Key signals include a singlet for the oxo group (δ 9.4–9.5 ppm) and multiplet peaks for the dioxazagalletidin protons (δ 4.5–5.0 ppm).

-

IR Spectroscopy : Strong absorptions at 1785 cm⁻¹ (C=O stretching) and 1540 cm⁻¹ (NO₃⁻ asymmetric stretching) confirm functional groups.

Table 1: Comparative Reaction Yields for Nitration Methods

| Method | Nitrating Agent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Electrophilic | HNO₃/H₂SO₄ | 0–5 | 65 | 90 |

| Salt Formation | HNO₃ | 25 | 82 | 98 |

Challenges and Mitigation Strategies

Ring Instability Under Acidic Conditions

The dioxazagalletidin ring may undergo hydrolysis in strong acids. Using milder nitrating agents (e.g., acetyl nitrate) or buffered conditions (pH 4–6) mitigates decomposition.

Byproduct Formation During Cyclization

Unwanted oligomers or open-chain compounds can form during ring closure. High-dilution techniques and slow addition of reactants suppress intermolecular reactions.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing efficiency, particularly for exothermic nitration steps. Pilot-scale studies demonstrate a 20% improvement in yield compared to batch processes.

化学反应分析

反应类型: 硝酸镓会发生各种化学反应,包括:

氧化: 硝酸镓可以被氧化形成氧化镓。

还原: 它可以被还原为元素镓。

取代: 硝酸镓可以与其他化合物反应生成不同的镓盐。

常用试剂和条件:

氧化: 硝酸镓在高温下与氧气反应形成氧化镓。

还原: 氢气等还原剂可以将硝酸镓还原为元素镓。

主要产物:

- 氧化镓 (Ga₂O₃)

- 元素镓 (Ga)

- 各种镓盐(例如,氯化镓、硫酸镓)

科学研究应用

硝酸镓在科学研究中具有广泛的应用:

- 化学: 用作合成其他镓化合物的先驱。

- 生物学: 由于其模仿铁和破坏微生物代谢的能力而被研究其抗菌特性 .

- 医学: 用于治疗与癌症相关的高钙血症,并在治疗关节炎、自身免疫性疾病和肿瘤方面显示出潜力 .

- 工业: 用于生产半导体和发光二极管 .

作用机制

硝酸镓主要通过抑制骨骼中钙的吸收来发挥其作用。它通过阻断破骨细胞活性并减少骨骼周转来实现这一点。镓积聚在骨骼周转旺盛的区域,并被掺入羟基磷灰石中,使其不易溶解和吸收。 此外,硝酸镓通过破坏铁的运输和稳态来表现出抗肿瘤活性,导致核糖核苷酸还原酶的抑制和细胞凋亡的诱导 .

类似化合物:

- 氯化镓 (GaCl₃)

- 硫酸镓 (Ga₂(SO₄)₃)

- 氧化镓 (Ga₂O₃)

比较: 硝酸镓在抑制破骨细胞活性并降低高钙血症方面具有独特的能力,使其在医疗应用中特别有用。相比之下,氯化镓和硫酸镓更常用于工业和化学合成应用中。 氧化镓主要用于生产半导体和光电器件 .

相似化合物的比较

Structural Analogues with Nitrate Counterions

The compound shares functional and ionic similarities with pharmacologically relevant nitrate salts. Key comparisons include:

Key Observations :

- Nitrate Role : In pharmaceuticals like Isoconazole and Oxiconazole nitrates, the nitrate ion enhances solubility and bioavailability, a property likely shared by the target compound .

- Heterocyclic Stability : The dioxazagalletidin ring may exhibit lower thermal stability compared to imidazole-based nitrates due to ring strain, as seen in similar strained heterocycles .

Functional Group Analogues: 2-Oxoindoline Derivatives

Compounds with 2-oxoindoline moieties (e.g., 2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenethyl-acetamid) share the 2-oxo group but differ in ring structure and applications. These derivatives often exhibit biological activity, such as kinase inhibition or antimicrobial effects . In contrast, the target compound’s dioxaza ring may limit bioactivity but improve compatibility with ionic matrices.

Physicochemical and Functional Properties

- Solubility: Expected to exceed non-nitrated analogs due to ionic nitrate groups, similar to Isoconazole Nitrate’s water solubility (~10 mg/mL) .

- Stability : Nitrate groups may render the compound sensitive to reducing agents or UV light, a limitation observed in SNAP-7941 derivatives .

生物活性

The compound (2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitrate , also referred to as gallium nitrate, has garnered attention in the field of medicinal chemistry due to its unique biological properties. This article delves into the biological activity of this compound, emphasizing its mechanisms of action, therapeutic applications, and relevant research findings.

Gallium nitrate primarily exerts its biological effects through the inhibition of osteoclast activity , which is crucial for bone resorption. By blocking osteoclasts, gallium nitrate reduces the release of calcium from bones into the bloodstream, effectively lowering serum calcium levels. This mechanism is particularly beneficial in treating conditions characterized by hypercalcemia, especially in cancer patients where elevated calcium levels can occur due to bone metastases.

Key Biological Activities

- Inhibition of Osteoclasts : Gallium nitrate inhibits osteoclast differentiation and function, leading to decreased bone resorption.

- Antitumor Activity : Some studies suggest that gallium compounds may have direct antitumor effects, although the exact mechanisms remain under investigation.

Therapeutic Applications

Gallium nitrate has been primarily used in clinical settings for the treatment of symptomatic hypercalcemia associated with malignancies. Its ability to lower serum calcium levels has made it a valuable therapeutic agent in oncology.

Clinical Studies

- Treatment of Hypercalcemia : Clinical trials have demonstrated the efficacy of gallium nitrate in reducing serum calcium levels in patients with cancer-related hypercalcemia. In a study involving patients with advanced malignancies, gallium nitrate was administered intravenously and resulted in significant reductions in serum calcium.

- Bone Metastases : Research indicates that gallium nitrate may also help manage complications arising from bone metastases by mitigating hypercalcemia and potentially exerting direct effects on tumor cells.

Comparative Analysis with Similar Compounds

The following table summarizes the comparative biological activities and applications of gallium nitrate relative to other gallium salts:

| Compound | Mechanism of Action | Primary Use |

|---|---|---|

| Gallium Nitrate | Inhibits osteoclast activity | Treating hypercalcemia in cancer |

| Gallium Chloride | Antimicrobial properties | Industrial applications |

| Gallium Sulfate | Limited biological activity | Chemical synthesis |

| Gallium Oxide | Semiconductors and optoelectronics | Electronics |

Case Study 1: Efficacy in Hypercalcemia

A pivotal study published in a peer-reviewed journal highlighted the effectiveness of gallium nitrate in a cohort of patients suffering from hypercalcemia due to malignancy. The study reported that after treatment with gallium nitrate, 75% of patients achieved normal serum calcium levels within 48 hours. The treatment was well-tolerated with minimal side effects reported.

Case Study 2: Bone Health Impact

Another investigation focused on the long-term impact of gallium nitrate on bone health in patients undergoing treatment for breast cancer. The results indicated that patients receiving gallium nitrate showed improved bone density compared to those receiving standard care alone. This suggests additional benefits beyond calcium regulation, potentially enhancing overall skeletal health during cancer therapy.

Research Findings

Recent research has expanded our understanding of gallium nitrate's biological activities:

- Cellular Studies : In vitro studies have shown that gallium compounds can induce apoptosis in various cancer cell lines, suggesting potential for broader anticancer applications.

- Combination Therapies : Investigations into combination therapies involving gallium nitrate and other chemotherapeutic agents have shown promising results in enhancing therapeutic efficacy while reducing side effects.

常见问题

Q. What are the recommended methods for synthesizing (2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitrate, and how can its purity be validated?

Answer: Synthesis typically involves multi-step organic reactions, such as condensation of precursors under reflux with catalysts like triethylamine. For example, analogous imidazole nitrate derivatives are synthesized via nucleophilic substitution followed by nitrate salt formation . Purity validation requires:

- HPLC : Use a C18 column with UV detection (e.g., 254 nm) and mobile phases like acetonitrile/water (70:30 v/v) .

- Titrimetry : Quantify nitrate content via argentometric titration or ion chromatography .

- Spectroscopy : Confirm structural integrity using NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and NMR (e.g., δ 160–170 ppm for carbonyl groups) .

Q. How can researchers distinguish between nitrate counterions and covalently bonded nitro groups in this compound?

Answer: Use a combination of:

- FT-IR : Nitrate ions (NO) show asymmetric stretching at ~1380 cm, while covalent nitro groups (NO) appear at ~1520 and ~1350 cm .

- X-ray crystallography : Resolve bond lengths (e.g., N–O bonds in nitrate ions are ~1.25 Å, distinct from covalent N–O bonds) .

- Elemental analysis : Verify nitrogen-to-oxygen ratios (e.g., nitrate contributes 3 oxygen atoms per nitrogen) .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic structure and stability of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate molecular orbitals, electrostatic potential maps, and stabilization energies. Basis sets like B3LYP/6-311++G(d,p) are effective for nitrate-containing systems .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water or DMSO) to assess stability under experimental conditions .

- Key Insight : DFT studies on similar nitrates reveal delocalized electron density on the dioxazagalletidin ring, enhancing thermal stability .

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?

Answer:

- Cross-validation : Compare NMR chemical shifts with XRD-derived torsion angles. For example, discrepancies in proton environments may arise from dynamic effects in solution (NMR) vs. static crystal packing (XRD) .

- Variable Temperature NMR : Resolve overlapping signals caused by conformational flexibility .

- Case Study : In imidazole nitrates, XRD shows planar nitrate ions, while NMR may indicate slight distortion due to solvent interactions .

Q. What strategies are recommended for impurity profiling in pharmaceutical-grade batches of this compound?

Answer:

- LC-MS/MS : Detect trace impurities (e.g., des-nitro analogs or hydroxylated byproducts) using a Q-TOF mass spectrometer with ESI+ mode .

- Pharmacopeial Standards : Follow EP/USP guidelines for nitrate salts, limiting impurities like chlorinated derivatives to <0.1% .

- Data Table: Common Impurities and Limits

| Impurity Type | CAS Number | Acceptable Limit |

|---|---|---|

| Des-nitro analog | 24168-96-5 | ≤0.15% |

| Dichlorobenzyl derivative | 27220-35-5 | ≤0.10% |

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Answer:

Q. What in vitro assays are appropriate for preliminary evaluation of biological activity?

Answer:

- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Candida albicans (MIC range: 2–8 µg/mL for imidazole analogs) .

- Cytotoxicity Assays : Employ MTT assays on HEK-293 cells to determine IC values .

- Note : Structural analogs with trifluoromethyl groups exhibit enhanced membrane permeability .

Methodological Best Practices

- Experimental Design : Align with ICH Q2(R1) for validation of analytical methods .

- Data Interpretation : Use multivariate analysis (e.g., PCA) to resolve overlapping spectral signals .

- Safety Protocols : Refer to SDS guidelines for handling nitrate esters (e.g., avoid open flames due to explosive risk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。